molecular formula C21H16Cl2N2O4 B4740644 N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide

N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide

Cat. No. B4740644
M. Wt: 431.3 g/mol
InChI Key: LCZHZUNXYKBZKE-MYKKPKGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide, also known as DBHB, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. DBHB belongs to a class of compounds known as hydrazones, which have been shown to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide is not fully understood, but it is believed to act through multiple pathways. N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has been shown to have several biochemical and physiological effects. N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide in lab experiments is its relatively low toxicity. N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has been shown to be well-tolerated in animal studies and has a low risk of causing adverse effects. However, one limitation of using N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide in certain experimental settings.

Future Directions

There are several future directions for research on N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide. One area of interest is the development of N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide and its potential therapeutic applications.

Scientific Research Applications

N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has been studied for its potential use in treating various diseases such as cancer, HIV, and Alzheimer's disease. N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has also been shown to have antioxidant properties, which may be useful in preventing oxidative stress-related diseases.

properties

IUPAC Name

N-[(Z)-[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-2,5-dihydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O4/c22-15-5-4-14(19(23)9-15)12-29-17-3-1-2-13(8-17)11-24-25-21(28)18-10-16(26)6-7-20(18)27/h1-11,26-27H,12H2,(H,25,28)/b24-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZHZUNXYKBZKE-MYKKPKGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)C3=C(C=CC(=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)/C=N\NC(=O)C3=C(C=CC(=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-{3-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2,5-dihydroxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide
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N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide
Reactant of Route 3
N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide
Reactant of Route 4
N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide
Reactant of Route 5
N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide
Reactant of Route 6
N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide

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